[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid

Physicochemical profiling Medicinal chemistry Ligand design

[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid (CAS 1142205-65-9) is a synthetic glycine derivative featuring a tertiary amine bearing a 4-methoxyphenyl group and a 2-oxo-2-(thiomorpholin-4-yl)ethyl side chain. With a molecular formula of C15H20N2O4S and a molecular weight of 324.40 g/mol, the compound falls into the class of substituted N-aryl glycine thiomorpholine amides.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 1142205-65-9
Cat. No. B1326872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid
CAS1142205-65-9
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC(=O)N2CCSCC2)CC(=O)O
InChIInChI=1S/C15H20N2O4S/c1-21-13-4-2-12(3-5-13)17(11-15(19)20)10-14(18)16-6-8-22-9-7-16/h2-5H,6-11H2,1H3,(H,19,20)
InChIKeyQEXTUJGEHKMQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid (CAS 1142205-65-9): Structural Overview for Procurement Decisions


[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid (CAS 1142205-65-9) is a synthetic glycine derivative featuring a tertiary amine bearing a 4-methoxyphenyl group and a 2-oxo-2-(thiomorpholin-4-yl)ethyl side chain . With a molecular formula of C15H20N2O4S and a molecular weight of 324.40 g/mol, the compound falls into the class of substituted N-aryl glycine thiomorpholine amides . Its structural complexity—combining an aniline-like aromatic ring, a flexible glycine backbone, and a sulfur-containing saturated heterocycle—distinguishes it from simpler N-substituted glycine building blocks. The compound is typically supplied as a research chemical with a minimum purity of 97% and is used in early-stage medicinal chemistry and chemical biology as a screening compound or synthetic intermediate .

Why In-Class Thiomorpholine or N-Aryl Glycine Analogs Cannot Simply Replace CAS 1142205-65-9


Although several structurally related N-substituted glycine or thiomorpholine derivatives exist, the specific combination of functional groups in [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid is non-substitutable for applications requiring distinct hydrogen-bonding capacity, lipophilicity, and conformational flexibility . Simpler analogs such as N-(4-methoxyphenyl)glycine (CAS 22094-69-5) lack the thiomorpholine amide side chain, resulting in significantly lower molecular weight (181.19 vs 324.40) and fewer hydrogen bond acceptors . Conversely, thiomorpholin-4-ylacetic acid (CAS 6007-55-2) lacks the N-aryl group, removing aromatic π-stacking potential and altering LogP by approximately 1.5 log units [1]. These differences in computed physicochemical parameters can lead to divergent solubility, permeability, and target-binding profiles, making blind substitution between analogs scientifically unjustified without explicit experimental validation.

Quantitative Differentiation of [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid from Closest Analogs


Increased Hydrogen Bond Acceptor Count Versus N-(4-methoxyphenyl)glycine Enhances Potential Interaction Capacity

The target compound contains 6 hydrogen bond acceptor atoms compared to 4 for the simpler N-(4-methoxyphenyl)glycine analog . This increase arises from the additional amide carbonyl and the thiomorpholine sulfur and oxygen atoms. Higher HBA counts have been correlated with enhanced capacity for polar interactions with protein targets in structure-based drug design [1].

Physicochemical profiling Medicinal chemistry Ligand design

Enhanced Lipophilicity (LogP 0.70) Compared to Thiomorpholin-4-ylacetic Acid May Improve Membrane Permeability

The target compound exhibits a computed LogP of 0.70, reflecting the contribution of the lipophilic 4-methoxyphenyl group . This value is approximately 1.5 log units higher than the LogP of the simplest thiomorpholine-acetic acid analog (thiomorpholin-4-ylacetic acid; estimated LogP ≈ -0.8), which lacks the aromatic substituent . A LogP in the range of 0–3 is generally considered optimal for balancing aqueous solubility and passive membrane diffusion in drug-like molecules [1].

ADME Lipophilicity Permeability screening

Higher Molecular Complexity and Fractional Csp3 Compared to Simple N-Phenylglycine Derivatives

With a molecular weight of 324.40 g/mol and a structure containing three distinct ring systems (aromatic, thiomorpholine) and rotatable bonds linking them, the target compound displays higher molecular complexity than N-phenylglycine (MW 151.16) or N-benzylglycine derivatives . Its fraction of sp3-hybridized carbons (Fsp3) is computed to be approximately 0.47, compared to 0.14 for the fully aromatic comparator [1]. Compounds with intermediate Fsp3 values (0.35–0.65) have been statistically associated with higher clinical success rates, likely due to improved solubility and reduced promiscuity [2].

Molecular complexity Drug-likeness Compound library design

Sulfur-Containing Heterocycle Enables Unique Chemical Reactivity Unavailable in Morpholine-Based Analogs

The thiomorpholine ring introduces a chemically addressable sulfur atom that can participate in sulfur-specific reactions—such as oxidation to sulfoxide or sulfone, or S-alkylation—that are not feasible with the corresponding morpholine (oxygen) analog [1]. This sulfur atom also contributes to a higher computed refractive index (1.618) and increased polarizability compared to the morpholine congener, which can influence molecular recognition and stacking interactions in biological systems . These properties have been exploited in other thiomorpholine-containing probes to achieve selective cysteine targeting or to tune metabolic stability [2].

Synthetic chemistry Click chemistry Bioconjugation

Recommended Application Scenarios for [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid Based on Quantitative Differentiation


High-Throughput Screening Libraries Requiring Enhanced HBA Profiles

The compound's elevated hydrogen bond acceptor count (6 HBA) compared to simpler N-aryl glycine building blocks makes it suitable for inclusion in diversity-oriented screening libraries where maximizing the probability of polar interactions with target proteins is a priority . It is a superior choice over N-(4-methoxyphenyl)glycine for targets with deep, polar binding pockets, as the additional HBA groups can engage in more productive binding contacts.

Intracellular Target Screening Requiring Balanced Lipophilicity

With a computed LogP of 0.70, this compound is better suited for passive membrane diffusion than the highly polar thiomorpholin-4-ylacetic acid (LogP ≈ -0.8) . It provides a starting point for cell-based assays targeting intracellular enzymes or receptors without the immediate need for ester prodrugs or alternative permeability-enhancing strategies.

Fragment-to-Lead Optimization with Moderate Fsp3 Character

Possessing an Fsp3 of approximately 0.47, the compound resides in a chemical space statistically associated with improved clinical developability [1]. Medicinal chemistry teams can use it as a core scaffold for hit-to-lead optimization, leveraging the saturated thiomorpholine ring to fine-tune solubility and selectivity while maintaining sufficient flat aromatic character for target recognition.

Chemical Probe Development Exploiting the Thiomorpholine Sulfur Handle

The presence of the thiomorpholine sulfur atom enables site-selective chemistry—oxidation, S-alkylation, and metal coordination—that is unattainable with morpholine-based analogs [2]. This makes the compound valuable for constructing affinity-based probes or for incorporating heavy atoms (e.g., selenium substitution) for crystallographic studies.

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